7-Amino-3-methyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile
Description
Properties
IUPAC Name |
7-amino-3-methyl-4-oxo-6H-pyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N6O/c1-3-7(14)13-6(11-10-3)4(2-8)5(9)12-13/h12H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWHJIAACUFLMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2C(=C(NN2C1=O)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3-methyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-methylpyrazole with cyanogen bromide, followed by cyclization in the presence of a base such as sodium ethoxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-3-methyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino group or other reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazolo[5,1-c][1,2,4]triazine derivatives, which can exhibit different physical and chemical properties .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 7-amino-3-methyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile may exhibit cytotoxic effects against various cancer cell lines. Preliminary studies suggest that modifications to its structure can significantly influence its interaction with biological macromolecules, potentially leading to new anticancer agents .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7) and liver carcinoma cell lines (HepG2), revealing promising results that warrant further investigation into its mechanism of action and therapeutic potential .
Antimicrobial Properties
The compound's structural analogs have shown broad-spectrum antibacterial activity. This suggests that this compound could also possess similar properties. Its potential as an antimicrobial agent is being explored in various studies focusing on its efficacy against resistant bacterial strains .
Synthetic Applications
The synthesis of this compound typically involves several methodologies aimed at optimizing yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions are being investigated to enhance efficiency .
Reactivity and Transformations
The compound can undergo various chemical transformations typical of heterocycles. This versatility allows it to serve as a precursor for novel materials in organic synthesis .
Comparative Analysis with Structural Analogues
Several compounds share structural similarities with this compound. The following table summarizes notable analogues:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 7-Amino-3-tert-butyl-4-hydroxy-pyrazolo[5,1-c][1,2,4]triazine | Hydroxy group at 4-position | Enhanced solubility |
| 7-Bromo-pyrazolo[5,1-c][1,2,4]triazine | Bromo substitution at 7-position | Potential for electrophilic reactions |
| 6-Methyl-pyrazolo[5,1-c][1,2,4]triazine | Methyl substitution at 6-position | Altered electronic properties |
The unique combination of substitutions in 7-amino-3-methyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine distinguishes it from these analogs by potentially enhancing its efficacy as a pharmaceutical agent while providing avenues for further research .
Mechanism of Action
The mechanism of action of 7-Amino-3-methyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substitution pattern on the pyrazolo-triazine core significantly influences molecular weight, solubility, and reactivity. Key analogs include:
Key Observations :
- The tert-butyl group in introduces steric bulk, affecting crystal packing and solubility.
- Electron-Withdrawing Groups : Nitro substitutions (e.g., Compound 31 ) enhance energetic performance but reduce stability, making them suitable for explosives rather than pharmaceuticals.
- Halogenation : Bromination at position 7 () modifies electronic properties and enables further functionalization via cross-coupling reactions.
Core Modifications
- Pyranopyrazole Analogs: Compounds like 4-(4-methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one incorporate fused pyran and oxazine rings, broadening biological activity but complicating synthesis .
- Tetrazolo-triazines : Structural isomers such as tetrazolo[5,1-c][1,2,4]triazines () exhibit distinct regiochemistry, influencing tautomerism and reactivity in dye applications.
Biological Activity
7-Amino-3-methyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile is a heterocyclic compound that has attracted attention due to its unique structural features and potential biological activities. The compound belongs to a class of pyrazole derivatives, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 178.17 g/mol. Its structure includes an amino group, a carbonitrile group, and a ketone functionality that contribute to its reactivity and biological profile.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) with IC50 values ranging from 0.39 µM to 42.30 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 0.39 |
| Compound B | SF-268 | 12.50 |
| Compound C | NCI-H460 | 42.30 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives have demonstrated the ability to inhibit cyclooxygenase enzymes (COX), which are key mediators in the inflammatory process.
Antimicrobial Activity
Preliminary studies suggest that similar compounds exhibit antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives have been reported at concentrations around 256 µg/mL against E. coli and S. aureus .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as Aurora-A kinase and CDK2, which are crucial in cell cycle regulation and cancer proliferation.
- Receptor Interaction : It may act as an antagonist at adenosine receptors or other relevant targets involved in inflammatory pathways.
Case Studies
A series of studies have been conducted to evaluate the efficacy of pyrazole derivatives:
- Study on MCF7 Cell Line : A derivative exhibited an IC50 of 0.01 µM against the MCF7 cell line, indicating potent anticancer activity compared to standard chemotherapeutics .
- Neuroprotective Studies : Some derivatives have shown promise in neuroprotective assays related to Alzheimer’s disease by inhibiting acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
